5-Methoxypyrimidine-4-carboxylic acid

Overview

Description

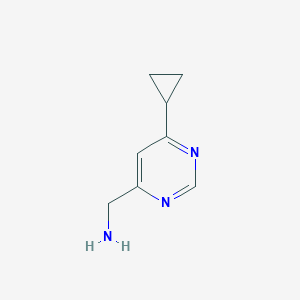

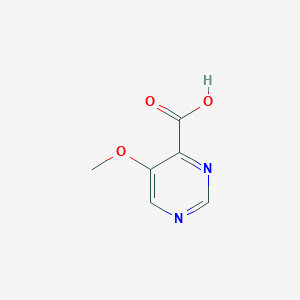

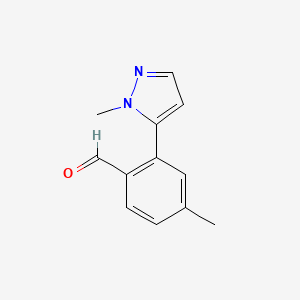

5-Methoxypyrimidine-4-carboxylic acid is a pyrimidine derivative with the molecular formula C6H6N2O3 and a molecular weight of 154.13 . It is a light yellow solid .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a methoxy group at the 5-position and a carboxylic acid group at the 4-position .Physical and Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 154.13 . Further physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications

Synthesis and Labeling

- 14C Labeling Method : A study by Murthy & Ullas (2009) developed a method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid, which could be applied to label various positions of the pyrimidine ring system, potentially including 5-methoxypyrimidine-4-carboxylic acid (Murthy & Ullas, 2009).

Medicinal Chemistry

- Development of Active Site Inhibitors : A study by Stansfield et al. (2004) highlighted the development of 5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of hepatitis C virus (HCV) NS5B polymerase. This class includes compounds structurally related to this compound and illustrates its potential relevance in antiviral drug development (Stansfield et al., 2004).

Chemical Synthesis and Properties

- Minisci Reaction for Pharmacologically Active Molecules : Regan et al. (2012) reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters, including derivatives related to this compound, through the Minisci reaction. This synthesis pathway is significant for preparing pharmacologically active molecules like CK2 inhibitors (Regan et al., 2012).

Mechanism of Action

Pyrimidines

are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in a wide range of biological activities and are a key part of many major biochemical processes. For example, pyrimidines make up a significant portion of DNA and RNA molecules and are involved in protein synthesis .

Carboxylic acids

are organic compounds that contain a carboxyl group (C(=O)OH). The general formula of a carboxylic acid is R-COOH, with COOH being the carboxyl group. Carboxylic acids occur widely in nature, often combined with alcohols or other functional groups, as in fats, oils, and waxes. They are components of many foods, medicines, and household products .

The mechanism of action of a compound generally involves the compound interacting with a biological target, such as a protein or enzyme, and modulating that target’s function. The specifics of this interaction and the resulting changes in cellular function constitute the mode of action .

The biochemical pathways affected by a compound are the series of chemical reactions occurring within a cell that the compound influences. These pathways are crucial for maintaining cellular function and homeostasis .

Pharmacokinetics

refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). These processes determine the drug’s bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .

The result of action of a compound is the ultimate effect that the compound has on cellular function or physiology. This can involve a wide range of effects, depending on the specific compound and its mechanism of action .

The action environment refers to the conditions under which the compound is acting. This can include factors such as pH, temperature, presence of other molecules, and more. These factors can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name |

5-methoxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTANBKOPBFRKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)

![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)

![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)